5-Bromo-3-(trifluoromethoxy)pyridin-2-amine
Description
Properties
IUPAC Name |
5-bromo-3-(trifluoromethoxy)pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2O/c7-3-1-4(5(11)12-2-3)13-6(8,9)10/h1-2H,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALZNRMUOHPSCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1OC(F)(F)F)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1361852-35-8 | |
| Record name | 5-Bromo-3-(trifluoromethoxy)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(trifluoromethoxy)pyridin-2-amine typically involves the bromination of 3-(trifluoromethoxy)pyridin-2-amine. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired purity. The reaction conditions, including temperature, solvent, and reaction time, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(trifluoromethoxy)pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-3-(trifluoromethoxy)pyridin-2-amine is used in a wide range of scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is involved in the synthesis of potential drug candidates.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(trifluoromethoxy)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group and the bromine atom contribute to its reactivity and ability to form stable complexes with various biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to desired biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyridine Ring
Table 1: Key Structural Analogs and Properties
Positional Isomers
Table 2: Positional Isomerism Effects
Functional Group Modifications
Key Observations
Trifluoromethoxy (-OCF₃) vs. Difluoromethoxy (-OCF₂H) :
- Trifluoromethoxy increases lipophilicity (LogP: ~3.5–4.0) compared to difluoromethoxy (LogP: ~2.5–3.0), enhancing membrane permeability but reducing aqueous solubility .
- The -OCF₃ group’s stronger electron-withdrawing effect stabilizes aromatic rings against oxidative metabolism, improving pharmacokinetic profiles .
- Alkyne-Linked Morpholine vs.
Biological Activity
5-Bromo-3-(trifluoromethoxy)pyridin-2-amine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activities associated with this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C6H4BrF3N2O
- Molecular Weight : 227.01 g/mol
- Chemical Structure : The compound features a pyridine ring substituted with a bromine atom and a trifluoromethoxy group, which are critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, revealing its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that compounds with trifluoromethyl groups exhibit enhanced antimicrobial properties. A study highlighted that derivatives containing trifluoromethyl groups, including this compound, demonstrated significant activity against various pathogens, including Chlamydia species. The presence of electron-withdrawing groups like trifluoromethyl is crucial for this activity, enhancing the compound's ability to disrupt bacterial cell function .
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Chlamydia spp. | 5 µg/mL | |
| Staphylococcus aureus | 0.5 µg/mL | |
| Escherichia coli | 1 µg/mL |
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in cancer research. Studies have demonstrated that similar compounds induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). The mechanism involves the activation of caspases and modulation of p53 pathways, leading to programmed cell death .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 4.5 | Apoptosis induction via caspase activation |
| U-937 | 1.93 | Cell cycle arrest at G1 phase |
Case Studies
A notable case study involved the synthesis of derivatives based on the trifluoromethoxy-pyridine framework, which exhibited enhanced cytotoxicity compared to standard treatments like doxorubicin. These findings suggest that modifications to the pyridine structure can lead to compounds with superior biological profiles suitable for further development as anticancer agents .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Bromo-3-(trifluoromethoxy)pyridin-2-amine, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via bromination of a pyridine precursor. For example, bromine or N-bromosuccinimide (NBS) in polar solvents (e.g., acetonitrile) at controlled temperatures (20–50°C) is effective. Key steps include protecting the amino group to prevent side reactions. Yield optimization involves adjusting stoichiometry (1.2–1.5 eq. brominating agent) and reaction time (4–12 hrs) .
- Validation : Monitor reaction progress via TLC or HPLC. Purification by column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity.
Q. Which spectroscopic and crystallographic techniques are most reliable for structural characterization?
- Techniques :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., trifluoromethoxy at C3: δ ~120–125 ppm for CF₃O; NH₂ at C2: δ ~5.5 ppm).
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement. For example, monoclinic P2₁/n space group parameters (a = 11.39 Å, β = 110.68°) confirm molecular packing .
- Data Interpretation : Cross-reference with computational models (DFT) to validate bond angles/distances .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive)?
- Approach : Perform molecular docking (AutoDock Vina) against targets like bacterial enzymes (e.g., Chlamydia trachomatis dihydrofolate reductase). Compare binding affinities (ΔG) of this compound with analogs (e.g., 3-Bromo-5-(trifluoromethyl)pyridin-2-amine, ΔG = −8.2 kcal/mol) to identify critical substituent interactions .
- Experimental Follow-up : Validate predictions via in vitro MIC assays (e.g., E. coli ATCC 25922) under varying pH/temperature conditions .
Q. What strategies optimize cross-coupling reactions (e.g., Suzuki-Miyaura) for derivatizing this compound?
- Catalytic Systems : Use Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in ethanol/toluene (3:1) at 80°C. The bromine at C5 is highly reactive toward boronic acids (e.g., aryl/heteroaryl).
- Challenges : Steric hindrance from the trifluoromethoxy group may reduce coupling efficiency. Mitigate by using bulky ligands (XPhos) or microwave-assisted synthesis (30 min, 100°C) .
Q. How does the trifluoromethoxy group influence electronic properties compared to trifluoromethyl or methoxy analogs?
- Analysis :
- Electron-Withdrawing Effect : Trifluoromethoxy (−OCF₃) has stronger σ-withdrawing but weaker π-donating effects than −CF₃, altering HOMO/LUMO levels (DFT calculations: ΔE = ~0.3 eV).
- Solubility : LogP = ~2.5 (vs. −CF₃ analog: LogP = ~3.1) suggests improved aqueous compatibility .
- Experimental Correlation : Compare Hammett σ values (σₚ = 3.72 for −OCF₃) in substitution reactions .
Key Recommendations for Researchers
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
